molecular formula C8H10<br>C6H5C2H5<br>C8H10 B125841 Ethylbenzene CAS No. 100-41-4

Ethylbenzene

Cat. No.: B125841
CAS No.: 100-41-4
M. Wt: 106.16 g/mol
InChI Key: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Description

Ethylbenzene is an organic compound with the chemical formula C8H10. It is a colorless, flammable liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is primarily used in the petrochemical industry as an intermediate in the production of styrene, which is a precursor to polystyrene, a common plastic material .

Mechanism of Action

Target of Action

Ethylbenzene primarily targets the auditory system , kidneys , and liver . It has been shown to cause damage to these organs in animal studies . The compound interacts with these targets, leading to various physiological changes.

Mode of Action

The mode of action of this compound is complex and involves several biochemical interactions. For the carcinogenic effects of this compound, a genotoxic effect is only of minor importance, if at all . A study supports the hypothesis that there is a non-genotoxic mechanism of action of this compound, and provides evidence that mitochondria-mediated apoptosis is responsible for the nephrotoxicity in rats .

Biochemical Pathways

This compound is metabolized through several biochemical pathways. The initial step of anaerobic this compound degradation is an oxygen-independent hydroxylation to (S)-1-phenylethanol . This is followed by subsequent conversion to benzoate (or benzoyl-CoA), which is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .

Pharmacokinetics

The absorption of this compound varies in humans from 49% to 64% after inhalation . It can also be absorbed through the skin . This compound is distributed throughout the body and the highest levels are detected in kidneys, lungs, adipose tissues, digestive tract, and liver . The metabolism of this compound in humans leads to the formation of primarily mandelic acid and phenylglyoxylic acid .

Result of Action

Exposure to high levels of this compound can cause eye and throat irritation, and at higher levels, it can result in dizziness . Long-term exposure to relatively low concentrations of this compound has been shown to cause kidney damage in animals . The International Agency for Research on Cancer (IARC) has determined that this compound is a possible human carcinogen .

Action Environment

This compound moves easily into the air from water and soil . It takes about 3 days for this compound to be broken down in air into other chemicals . In surface water, this compound breaks down by reacting with other chemicals found naturally in water . This compound can move through soil into groundwater . In soil, it is broken down by bacteria . Therefore, the environmental factors such as air, water, and soil conditions can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Ethylbenzene is well absorbed from the skin, lungs, and gastrointestinal tract, rapidly distributed in the body, metabolized primarily via hydroxylation of the two carbons of the side-chain, and then further oxidized to a range of metabolites that are excreted principally in the urine . Differences are apparent between animal species and sexes in aspects of metabolism and overall clearance of this compound .

Cellular Effects

This compound has low acute toxicity by oral, dermal, and inhalation exposure . Acute lethality or serious poisoning in humans has rarely been reported in association with this compound exposure . Multi-gram oral or dermal doses of this compound per kilogram of body weight or air concentrations in the thousands of parts per million (ppm) were required to produce serious toxicity and deaths in animals .

Molecular Mechanism

A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of this compound . The model is used to compute the time profiles of this compound and three products: acetophenone, benzaldehyde, and benzoic acid .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Toluene is the most toxic to adult flies with an LC 50 of 0.166 mM, while a significant and dose-dependent decrease in fly eclosion was observed with benzene, p-xylene, and o-xylene . An increase in apoptosis and mitosis was also observed in animals exposed to benzene and p-xylene .

Metabolic Pathways

Anaerobic degradation of this compound is initiated by a dehydrogenation of this compound to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) . Benzoate (or benzoyl-CoA) is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .

Transport and Distribution

The majority of this compound released into the environment passes directly into the atmosphere or into surface water . This compound is readily absorbed by the oral, inhalation or dermal route . In humans, storage in fat has been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylbenzene is typically synthesized through the alkylation of benzene with ethylene. This reaction is catalyzed by a Lewis acid such as aluminum chloride or zeolites. The reaction conditions generally involve high temperatures and pressures to facilitate the chemical reaction .

Industrial Production Methods: The commercial production of this compound involves the reaction of ethylene and benzene in the presence of a catalyst like zeolite. These chemicals are fed into a reactor, where they are heated and pressurized to facilitate the chemical reaction. The majority of produced this compound is used in the production of styrene .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydrogen peroxide, iron or cobalt catalysts, solventless conditions.

    Dehydrogenation: High temperatures, catalysts like iron oxide or potassium oxide.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine).

Major Products:

    Oxidation: Acetophenone, benzaldehyde, benzoic acid.

    Dehydrogenation: Styrene.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Ethylbenzene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Ethylbenzene is similar to other aromatic hydrocarbons such as benzene, toluene, and styrene. it is unique in its specific use as an intermediate in the production of styrene. Here are some similar compounds:

    Benzene: A simple aromatic hydrocarbon with the formula C6H6. It is a precursor to many important chemicals.

    Toluene: An aromatic hydrocarbon with the formula C7H8. It is used as an industrial feedstock and solvent.

    Styrene: An aromatic hydrocarbon with the formula C8H8.

This compound stands out due to its specific role in the production of styrene, which is a key component in the manufacture of various plastic materials.

Properties

IUPAC Name

ethylbenzene
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InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1
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Molecular Formula

C8H10
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Related CAS

27536-89-6
Record name Benzene, ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3020596
Record name Ethylbenzene
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Molecular Weight

106.16 g/mol
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Physical Description

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F
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Flash Point

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66
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Vapor Pressure

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg
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Color/Form

Colorless liquid

CAS No.

100-41-4, 68908-88-3
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Melting Point

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F
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Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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Yield
86%
Yield
89%

Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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diethylbenzenes
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Name
triethylbenzenes
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Synthesis routes and methods IV

Procedure details

The doped copper aluminum borate catalyst prepared in the preceding paragraph was ground to 18 to 40 mesh and used in the dehydrogenation of ethylbenzene and p-ethyltoluene in the manner described in Example I. The ethylbenzene runs were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam:ethylbenzene molar ratio of 20:1, yielding 42% conversion and 72% selectivity to styrene. The p-ethyltoluene conversion to p-methylstyrene was carried out using a 0.2 liquid hour space velocity, 620° C. temperature, 15:1 molar ratio of steam to p-ethyltoluene, a 5:1 toluene to p-ethyltoluene dilution, yielding 68% conversion and 93% selectivity to p-methylstyrene.
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copper aluminum borate
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Synthesis routes and methods V

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylbenzene
Reactant of Route 2
Ethylbenzene
Reactant of Route 3
Ethylbenzene
Reactant of Route 4
Ethylbenzene
Reactant of Route 5
Ethylbenzene
Reactant of Route 6
Ethylbenzene

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